Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Description

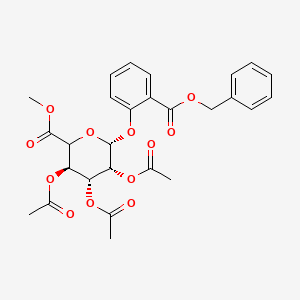

Methyl 1-((2-Benzyloxycarbonyl)phenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate is a glucuronic acid derivative featuring a benzyloxycarbonyl-protected phenyl group at the 1-position and acetyl groups at the 2, 3, and 4-hydroxyl positions of the glucopyranuronate ring. This compound serves as a critical intermediate in carbohydrate chemistry for synthesizing glycoconjugates, glycan arrays, and drug metabolites . Its structure combines protective groups (acetyl and benzyloxycarbonyl) that enhance stability during synthetic processes while enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name |

methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxycarbonylphenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-15(28)35-21-22(36-16(2)29)24(37-17(3)30)27(39-23(21)26(32)33-4)38-20-13-9-8-12-19(20)25(31)34-14-18-10-6-5-7-11-18/h5-13,21-24,27H,14H2,1-4H3/t21-,22-,23?,24-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTDLQNCIWASGN-IUEKPXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multiple steps, starting with the protection of the glucopyranuronate core. The process often includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . These esters are then functionalized through acylation, silylation, and alkylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions. The use of phase-switching protocols developed by Hall and co-workers is common in industrial settings to facilitate the deprotection and separation of the final product from the boronic acid component .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups and benzyloxycarbonyl phenyl moiety play crucial roles in its binding affinity and specificity. The glucopyranuronate backbone facilitates interactions with carbohydrate-binding proteins, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Group

Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate (CAS 221287-90-7)

- Structure : Features a free carboxylic acid group (-COOH) on the phenyl ring instead of a benzyloxycarbonyl (-OBz) group.

- Applications : Used as a reference standard in doping analysis and metabolite synthesis due to its polar carboxylic acid group, which enhances water solubility .

- Key Difference : The absence of the benzyloxycarbonyl group reduces lipophilicity compared to the target compound, making it less suitable for reactions requiring hydrophobic intermediates.

Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-β-D-glucopyranuronate

- Structure : Incorporates a nitrothiazolyl carboxamido substituent on the phenyl ring.

- Applications : Utilized in chemoenzymatic synthesis for glycan-protein interaction studies due to its electron-withdrawing nitro group, which modulates reactivity .

- Key Difference : The nitrothiazolyl group introduces steric hindrance and electronic effects absent in the benzyloxycarbonyl variant, altering reaction pathways.

Variations in Protecting Groups on the Glucopyranuronate Ring

Benzyl Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate

- Structure : Substitutes the benzyloxycarbonylphenyl group with a simple benzyl group linked via a glycosidic bond.

- Applications : A model compound for studying aldobiouronic acids in wood processing due to its stability under acidic conditions .

- Key Difference : The lack of a carbonyl group in the benzyl substituent reduces steric bulk, simplifying crystallization and structural analysis .

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate

- Structure : Fully acetylated at all hydroxyl positions (1, 2, 3, 4).

- Applications : A versatile intermediate in glucuronidation reactions for drug metabolite synthesis. The additional acetyl group at the 1-position enhances solubility in organic solvents .

- Key Difference : The tetra-acetylated derivative is more reactive in nucleophilic substitution reactions compared to the tri-acetylated target compound .

Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronate

- Structure : Isobutyryl groups replace acetyl groups.

- Applications : Preferred in glycobiology for synthesizing stable carbohydrate derivatives resistant to enzymatic hydrolysis .

- Key Difference : The bulky isobutyryl groups improve steric protection but reduce reaction rates in glycosylation compared to acetyl .

Functional Group Modifications for Specific Reactivity

Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate

- Structure : Combines isobutyryl groups with a trichloroacetimidoyl leaving group at the 1-position.

- Applications : A key building block for oligosaccharide synthesis via glycosylation reactions. The trichloroacetimidoyl group facilitates high-yield glycosidic bond formation .

- Key Difference: The α-anomeric configuration and trichloroacetimidoyl group contrast with the β-linked benzyloxycarbonylphenyl group in the target compound, directing divergent synthetic applications .

Comparative Data Table

Biological Activity

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 548.53 g/mol. The structure features a glucopyranuronate backbone with multiple acetyl groups and a benzyloxycarbonyl moiety, which may influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of glucopyranuronates exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the micromolar range against gastric (BGC-823) and ovarian (A2780) cancer cell lines. Specifically, benzyl 2-β-glucopyranosyloxybenzoate showed IC50 values of 2.53 µM and 1.85 µM against these cell lines respectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl 2-β-glucopyranosyloxybenzoate | BGC-823 | 2.53 |

| Benzyl 2-β-glucopyranosyloxybenzoate | A2780 | 1.85 |

Antimicrobial Properties

In addition to anticancer effects, certain derivatives have shown promising antimicrobial activity. The presence of the benzyloxycarbonyl group is hypothesized to enhance interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Apoptosis Induction : Compounds similar in structure have been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Proliferation : These compounds may inhibit key signaling pathways involved in cell cycle regulation, such as the PI3K/Akt pathway.

- Antioxidant Activity : Some studies suggest that glucopyranuronates possess antioxidant properties, which could mitigate oxidative stress in cells.

Study on Antitumor Efficacy

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity. This study provides a foundation for further exploration into its potential as an antitumor agent.

Neuroinflammatory Response

Another area of interest is the compound's effect on neuroinflammation. In vitro experiments demonstrated that related compounds could significantly reduce nitric oxide production in lipopolysaccharide-stimulated microglial cells, suggesting potential applications in treating neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.